N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with mapk10, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of the kinase, its localization within the cell, or its ability to interact with other proteins.
Biochemical Pathways
The compound’s interaction with MAPK10 suggests that it may affect the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress. Changes in the activity of MAPK10 could therefore have downstream effects on these processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific changes it induces in MAPK10 activity and the MAPK signaling pathway. These effects could potentially include changes in cell growth, differentiation, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with MAPK10
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) family. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiophene backbone with cyano and nitro substituents. Its molecular formula is C17H14N4O2S2, and it has a molecular weight of approximately 366.44 g/mol. The presence of the cyano group contributes to its biological activity by enhancing interactions with target proteins.
Research indicates that this compound acts as a potent inhibitor of the JNK2 and JNK3 kinases. These kinases are involved in various cellular processes, including apoptosis and inflammation. The binding affinity of the compound to JNK3 was reported with a pIC50 value of 6.7, indicating strong inhibitory potential against this target .
Binding Interactions
X-ray crystallography studies revealed that the compound forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3, which is crucial for its inhibitory activity. This unique binding mode suggests that modifications to the compound could further enhance its selectivity and potency against specific kinases within the MAPK family .
Biological Activity Data
Case Studies
- Inhibition Studies : A study focused on a series of compounds derived from benzothiophenes demonstrated that modifications to the core structure could lead to enhanced inhibition of JNK pathways. The most effective compounds were those with optimized substituents that improved binding affinity and selectivity .
- Antimicrobial Evaluation : Another investigation explored the antimicrobial properties of related benzothiophene derivatives. While some compounds showed activity against Staphylococcus aureus, the specific compound did not exhibit significant antibacterial properties at lower concentrations .
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects on human alveolar basal epithelial cells (A549). The results indicated that while certain derivatives exhibited antimicrobial properties, they did not compromise cell viability at tested concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c19-9-13-12-3-1-2-4-15(12)26-18(13)20-17(22)16-8-10-7-11(21(23)24)5-6-14(10)25-16/h5-8H,1-4H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZHJNMMHYEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.